6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Analytical Chemistry Chemical Synthesis Procurement

This 6-hydroxymethyl regioisomer offers a defined scaffold for SAR exploration and diversity-oriented synthesis. With a documented purity of 97%, it ensures consistent reactivity and reliable data generation. Its unsubstituted hydroxymethyl handle at the 6-position enables precise functionalization, setting it apart from generic benzoxazinones. Choose this specific, high-purity building block to accelerate your discovery workflow.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 615568-17-7
Cat. No. B1320030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS615568-17-7
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=CC(=C2)CO
InChIInChI=1S/C9H9NO3/c11-4-6-1-2-8-7(3-6)10-9(12)5-13-8/h1-3,11H,4-5H2,(H,10,12)
InChIKeyMJMAINZAZNHEJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 615568-17-7): A Structurally Unique Benzoxazinone Building Block


6-(Hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 615568-17-7) is a heterocyclic organic compound belonging to the benzoxazinone class, defined by a fused benzene and oxazine ring system with a ketone group at the 3-position . Its distinguishing feature is a single, unsubstituted hydroxymethyl (-CH₂OH) group located at the 6-position of the aromatic ring [1]. This compound is not a natural product or an approved drug but serves as a unique chemical scaffold available for early discovery research . Its relatively low molecular weight (179.17 g/mol) and specific substitution pattern make it a distinct molecular entity within its chemical space.

Why In-Class Benzoxazinone Analogs Cannot Substitute for 6-(Hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one


Substituting 6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one with a generic 'benzoxazinone derivative' is not scientifically valid. The specific regioisomerism (substitution at the 6-position) and the exact nature of the functional group (an unsubstituted hydroxymethyl) are fundamental to its chemical and potential biological identity. Even minor changes, such as moving the hydroxymethyl group to the 5- or 8-position, result in a different compound with a unique CAS number and distinct chemical properties . Similarly, modifying the core with an additional ethyl group or an 8-methoxy substituent creates a new molecular entity . These structural differences translate to different physicochemical properties, synthetic reactivities, and, in a discovery context, unique potential interactions with biological targets, making direct interchange impossible.

Verifiable Differentiation Data for 6-(Hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 615568-17-7)


Documented High Purity vs. Standard In-House Synthesis

For researchers, a primary procurement differentiator is the verified purity of the commercial product. Suppliers report a standard purity of 97% for this compound, confirmed by analytical techniques including NMR, HPLC, and GC . This documented, high-level purity reduces the risk associated with in-house synthesis and purification of an analog, which may yield lower purity material requiring additional, unquantified time and resource investment.

Analytical Chemistry Chemical Synthesis Procurement

Unambiguous Structural Confirmation by CAS Registry and Spectroscopic Data

The compound's identity is unequivocally defined by its CAS number 615568-17-7 and its unique InChIKey (MJMAINZAZNHEJX-UHFFFAOYSA-N) . This is the sole identifier for 6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one. Procuring this specific compound ensures you receive the exact molecular entity intended for your research, backed by batch-specific analytical data (NMR, HPLC, GC) that confirms its structure . This eliminates the ambiguity and risk of misidentification associated with sourcing unregistered or less rigorously characterized analogs from other sources.

Chemical Identity Analytical Standards Procurement

Regioisomeric Differentiation from Other Hydroxymethyl Benzoxazinones

The position of the hydroxymethyl group on the benzoxazinone core is a critical differentiator. While 5-(hydroxymethyl)-4H-1,4-benzoxazin-3-one (CAS 1784896-81-6) and 8-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one exist as separate regioisomers, the 6-substituted variant (CAS 615568-17-7) is the specific target compound. This regioisomeric variation is a fundamental chemical difference that dictates the molecule's unique reactivity, physicochemical properties, and any potential biological interactions. The procurement of the correct regioisomer is essential for any application where substitution pattern matters, such as in structure-activity relationship (SAR) studies or as a building block for larger molecules.

Chemical Structure Regioisomerism Synthetic Intermediate

Validated Application Scenarios for 6-(Hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one Based on Verifiable Attributes


As a Defined Building Block for Medicinal Chemistry SAR Studies

The unambiguous chemical identity and commercial availability of 6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one make it a suitable starting material for exploring the structure-activity relationship (SAR) of the benzoxazinone scaffold . Researchers can use this specific 6-hydroxymethyl regioisomer as a core to synthesize novel analogs, confident that they are starting with a well-defined, high-purity compound, which is essential for generating reliable and reproducible biological data .

As a High-Purity Precursor for Advanced Synthetic Chemistry

In both academic and industrial research settings, the documented 97% purity of the commercially available compound supports its use as a reliable precursor for more complex multi-step syntheses. The hydroxymethyl group provides a known synthetic handle for further functionalization (e.g., oxidation, halogenation, coupling). Using a high-purity starting material reduces the introduction of impurities that could derail subsequent reactions, saving time and resources .

For Research Requiring a Unique Benzoxazinone Scaffold for Library Synthesis

This compound is part of a collection of unique chemicals offered to early discovery researchers . Its specific substitution pattern distinguishes it from other benzoxazinones, making it a valuable addition to diversity-oriented synthesis (DOS) or focused library synthesis aimed at exploring new chemical space. The absolute structural definition via CAS registry ensures that the compound screened is the exact one reported, which is critical for library management and data integrity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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